molecular formula C23H25N3O4 B154367 N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide CAS No. 10000-56-3

N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide

Cat. No. B154367
CAS RN: 10000-56-3
M. Wt: 407.5 g/mol
InChI Key: ABOPIDQAZKBJAD-UHFFFAOYSA-N
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Description

N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide, also known as Sudan III, is a synthetic dye that is commonly used in scientific research. It is a lipophilic compound that is soluble in organic solvents such as ethanol, acetone, and chloroform.

Mechanism Of Action

N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide III binds to lipids, particularly neutral lipids such as triglycerides, and stains them red. The dye is not selective for any particular type of lipid, but rather stains all lipids in a sample. The staining occurs through the formation of a complex between N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide III and the lipid, which results in a shift in the absorption spectrum of the dye.

Biochemical And Physiological Effects

N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide III is not known to have any significant biochemical or physiological effects. It is not metabolized in the body and is excreted unchanged in the urine.

Advantages And Limitations For Lab Experiments

N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide III is a relatively inexpensive and easy-to-use stain for lipids. It is also highly specific for lipids and produces vivid staining. However, it is not suitable for staining lipids in living cells or tissues as it is toxic to cells at high concentrations. Additionally, N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide III is not selective for any particular type of lipid, which can make interpretation of staining results difficult.

Future Directions

There are several potential future directions for research involving N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide III. One area of interest is the development of new biosensors for the detection of lipids in biological samples. Another area of interest is the development of new staining techniques that are more specific for particular types of lipids, such as cholesterol or phospholipids. Additionally, the use of N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide III in the development of new lipid-based drug delivery systems is an area of active research.

Synthesis Methods

N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide III can be synthesized through the diazotization of 2,5-dimethoxyaniline followed by coupling with n-butyl-3-hydroxy-2-naphthoate. The resulting compound is then acetylated to form N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide.

Scientific Research Applications

N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide III is commonly used as a stain for lipids in histology and cytology. It is also used in the detection of fatty acids and triglycerides in food and biological samples. Additionally, N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide III has been used in the development of biosensors for the detection of cholesterol and other lipids.

properties

CAS RN

10000-56-3

Product Name

N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

N-butyl-4-[(2,5-dimethoxyphenyl)diazenyl]-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C23H25N3O4/c1-4-5-12-24-23(28)18-13-15-8-6-7-9-17(15)21(22(18)27)26-25-19-14-16(29-2)10-11-20(19)30-3/h6-11,13-14,27H,4-5,12H2,1-3H3,(H,24,28)

InChI Key

ABOPIDQAZKBJAD-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC2=CC=CC=C2C(=C1O)N=NC3=C(C=CC(=C3)OC)OC

Canonical SMILES

CCCCNC(=O)C1=CC2=CC=CC=C2C(=C1O)N=NC3=C(C=CC(=C3)OC)OC

Other CAS RN

10000-56-3

Origin of Product

United States

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